N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to an oxadiazole ring and a dimethylphenyl group
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The naphthalene-1-carboxamide moiety can be introduced through a coupling reaction with the oxadiazole intermediate, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a candidate for therapeutic applications .
Comparison with Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide: This compound has shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide: Known for its activity against M.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-10-11-16(12-14(13)2)19-20(24-26-23-19)22-21(25)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,22,24,25) |
InChI Key |
WJVKFJXKBKOPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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